6-Methoxypyridine-3-sulfinic acid

Description

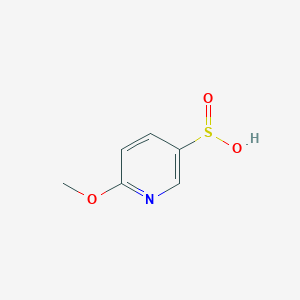

6-Methoxypyridine-3-sulfinic acid is a pyridine derivative featuring a methoxy group at the 6-position and a sulfinic acid (-SO₂H) group at the 3-position. Sulfinic acids are moderately acidic (pKa ~1–2) and serve as intermediates in organic synthesis, often acting as reducing agents or ligands in coordination chemistry. The methoxy group enhances electron density on the pyridine ring, influencing reactivity and stability .

Properties

Molecular Formula |

C6H7NO3S |

|---|---|

Molecular Weight |

173.19 g/mol |

IUPAC Name |

6-methoxypyridine-3-sulfinic acid |

InChI |

InChI=1S/C6H7NO3S/c1-10-6-3-2-5(4-7-6)11(8)9/h2-4H,1H3,(H,8,9) |

InChI Key |

HMNWLCNBNKFXKX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)S(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypyridine-3-sulfinic acid can be achieved through several methods. One common approach involves the sulfonation of 6-methoxypyridine, followed by oxidation to introduce the sulfinic acid group. The reaction typically requires the use of strong acids and oxidizing agents under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes or the use of catalytic systems to enhance reaction rates and yields. These methods are designed to minimize waste and reduce production costs while maintaining high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxypyridine-3-sulfinic acid undergoes various chemical reactions, including:

Oxidation: The sulfinic acid group can be further oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form the corresponding sulfides.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines.

Major Products:

Sulfonic Acids: Formed through oxidation.

Sulfides: Formed through reduction.

Substituted Pyridines: Formed through nucleophilic substitution.

Scientific Research Applications

6-Methoxypyridine-3-sulfinic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 6-Methoxypyridine-3-sulfinic acid involves its interaction with various molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in reactions with electrophilic species. Additionally, the methoxy group can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological processes and pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-Methoxypyridine-3-sulfinic acid with analogous pyridine derivatives, focusing on substituents, functional groups, and physicochemical properties:

Key Observations:

Functional Group Influence :

- Sulfinic Acid (-SO₂H) : Less stable than sulfonic acids (-SO₃H) but more acidic than alcohols or amines. Reactivity includes oxidation to sulfonic acids or participation in redox reactions.

- Carboxylic Acid (-COOH) : Higher acidity and thermal stability compared to sulfinic acids, as seen in 3-Chloro-6-methoxypyridine-2-carboxylic acid .

- Boronic Acid (-B(OH)₂) : Used in cross-coupling reactions (e.g., Suzuki-Miyaura), requiring careful handling to prevent hydrolysis .

Chlorine (in 3-Chloro-6-methoxypyridine-2-carboxylic acid) enhances electrophilicity, affecting reactivity in nucleophilic aromatic substitutions .

Synthetic Applications :

Biological Activity

6-Methoxypyridine-3-sulfinic acid is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

- Molecular Formula : C6H7NO3S

- Functional Groups : Methoxy group at the 6th position and a sulfinic acid group at the 3rd position.

This unique arrangement contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymes : The compound has been identified as a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), both of which are critical in regulating cell growth, survival, and metabolism.

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells by causing cell cycle arrest, particularly in the G0/G1 phase.

Antimicrobial Properties

This compound exhibits notable antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, including:

- Methicillin-resistant Staphylococcus aureus (MRSA) : The compound demonstrated antibacterial activity, suggesting potential applications in treating resistant infections .

Anticancer Activity

The compound's anticancer properties have been extensively studied:

- Cell Line Studies : In vitro studies using MCF-7 breast cancer cells and HCT-116 colon cancer cells showed significant inhibition of cell proliferation and induction of apoptosis. The mechanism involves downregulation of AKT phosphorylation, impacting downstream signaling pathways associated with cell survival.

Case Studies and Experimental Data

A summary of key findings from various studies is presented in the table below:

Metabolism and Distribution

The metabolism of this compound occurs primarily in the liver through phase I and phase II reactions. Key enzymes involved include cytochrome P450, which facilitate its conversion into various metabolites. The compound's distribution within cells involves passive diffusion and active transport mechanisms, ensuring effective localization at target sites.

Stability and Temporal Effects

In laboratory settings, the stability of this compound is maintained under standard conditions. However, prolonged exposure may lead to degradation. Studies indicate that its inhibitory effects on PI3K and mTOR persist for several days in vitro.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.